3-Bromo-1-methyl-5-nitroindole
Description
BenchChem offers high-quality 3-Bromo-1-methyl-5-nitroindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-methyl-5-nitroindole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methyl-5-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-11-5-8(10)7-4-6(12(13)14)2-3-9(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCRAVYGWHOTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Spectroscopic Signature of 3-Bromo-1-methyl-5-nitroindole: A Technical Guide for Researchers
For scientists and professionals engaged in drug discovery and development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 3-Bromo-1-methyl-5-nitroindole represents a scaffold of significant interest, combining the versatile indole core with the electron-withdrawing functionalities of a nitro group and the strategic placement of a bromine atom. This guide provides an in-depth analysis of the expected spectral characteristics of this compound, offering a predictive framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights presented herein are synthesized from empirical data of closely related analogs and foundational spectroscopic principles, ensuring a robust and scientifically grounded resource.
Molecular Structure and Synthetic Strategy
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 5-nitroindole. The initial step would involve the methylation of the indole nitrogen, followed by regioselective bromination at the C3 position.
Caption: Proposed two-step synthesis of 3-Bromo-1-methyl-5-nitroindole.
Experimental Protocol: A Predictive Approach
Step 1: Synthesis of 1-Methyl-5-nitroindole
-
To a solution of 5-nitroindole in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes to facilitate the formation of the indolide anion.
-
Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 1-methyl-5-nitroindole.
Step 2: Synthesis of 3-Bromo-1-methyl-5-nitroindole
-
Dissolve the synthesized 1-methyl-5-nitroindole in a chlorinated solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise. The electron-rich nature of the indole C3 position directs the electrophilic substitution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to obtain 3-Bromo-1-methyl-5-nitroindole.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated NMR, IR, and MS spectral data for 3-Bromo-1-methyl-5-nitroindole, with interpretations grounded in the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the known spectral data of substituted indoles.
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the N-methyl group. The electron-withdrawing nature of the nitro group and the bromine atom will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-2 | ~7.5 - 7.7 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the overall electron-poor nature of the ring. |
| H-4 | ~8.4 - 8.6 | d | ~2.0 | Doublet due to coupling with H-6. Significantly deshielded by the ortho-nitro group. |
| H-6 | ~8.0 - 8.2 | dd | ~9.0, 2.0 | Doublet of doublets due to coupling with H-7 and H-4. Deshielded by the nitro group. |
| H-7 | ~7.4 - 7.6 | d | ~9.0 | Doublet due to coupling with H-6. |
| N-CH₃ | ~3.8 - 4.0 | s | - | Singlet for the methyl group attached to the nitrogen. |
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~130 - 135 | Deshielded by the adjacent nitrogen. |
| C-3 | ~95 - 100 | Shielded due to the direct attachment of bromine (heavy atom effect). |
| C-3a | ~130 - 135 | Quaternary carbon at the ring junction. |
| C-4 | ~118 - 122 | Influenced by the adjacent nitro group. |
| C-5 | ~142 - 146 | Quaternary carbon directly attached to the electron-withdrawing nitro group. |
| C-6 | ~115 - 120 | Aromatic carbon. |
| C-7 | ~110 - 115 | Aromatic carbon. |
| C-7a | ~138 - 142 | Quaternary carbon at the ring junction. |
| N-CH₃ | ~33 - 36 | Methyl carbon attached to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3-Bromo-1-methyl-5-nitroindole is expected to show characteristic absorption bands for the nitro group and the aromatic system.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of C-H bonds on the indole ring. |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong | A strong, characteristic absorption for the nitro group attached to an aromatic ring.[1] |
| N-O Symmetric Stretch | 1360 - 1290 | Strong | The second strong, characteristic absorption for the nitro group.[1] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Multiple bands are expected for the indole ring system. |
| C-N Stretch | 1300 - 1200 | Medium | Stretching vibration of the carbon-nitrogen bonds in the indole ring. |
| C-Br Stretch | 700 - 500 | Medium-Strong | Characteristic absorption for the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Expected Fragmentation Pattern:
Caption: Predicted mass spectral fragmentation of 3-Bromo-1-methyl-5-nitroindole.
-
Molecular Ion (M⁺): The mass spectrum will exhibit a prominent molecular ion peak cluster at m/z 254 and 256, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensity of these two peaks will be approximately 1:1.
-
Loss of NO₂: A significant fragment will be observed at m/z 208/210, resulting from the loss of the nitro group (NO₂). This fragment will also show the characteristic 1:1 bromine isotope pattern.
-
Loss of Br: A fragment corresponding to the loss of the bromine atom will appear at m/z 175. This peak will be a singlet as it no longer contains bromine.
-
Further Fragmentation: The fragment at m/z 208/210 may further lose a molecule of hydrogen cyanide (HCN) from the indole ring, leading to a peak at m/z 181/183.
Conclusion
This technical guide provides a detailed predictive analysis of the spectral data for 3-Bromo-1-methyl-5-nitroindole. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the synthesis and characterization of this and similar substituted indole compounds. The provided protocols and predicted spectral data serve as a valuable resource for method development, compound identification, and the advancement of research in medicinal chemistry and drug development.
References
-
(ChemicalBook)
-
(The Royal Society of Chemistry)
-
(RSC Advances)
-
(PubChem)
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(PubChem)
-
(ChemicalBook)
-
(National Institutes of Health)
-
(TSI Journals)
-
(YouTube)
-
(University of Colorado Boulder)
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-1-methyl-5-nitroindole
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-bromo-1-methyl-5-nitroindole, a substituted indole of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants based on established principles and spectral data from analogous compounds, and provide a detailed experimental protocol for acquiring a high-resolution spectrum.
Introduction: The Structural Significance of 3-Bromo-1-methyl-5-nitroindole
3-Bromo-1-methyl-5-nitroindole is a multifaceted molecule featuring an indole core, a common scaffold in numerous biologically active compounds. The strategic placement of a bromine atom at the 3-position, a methyl group on the indole nitrogen, and a nitro group at the 5-position creates a unique electronic environment that dictates its chemical reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its structure. The ¹H NMR spectrum, in particular, offers a detailed map of the proton environment within the molecule, providing invaluable information on its connectivity and stereochemistry.
Deciphering the ¹H NMR Spectrum: A Predictive Analysis
A precise understanding of the ¹H NMR spectrum of 3-bromo-1-methyl-5-nitroindole is paramount for its unequivocal identification. In the absence of a publicly available, fully assigned experimental spectrum for this exact compound, we present a detailed predictive analysis based on the fundamental principles of NMR spectroscopy and data from structurally related molecules.
The molecular structure of 3-bromo-1-methyl-5-nitroindole is presented below, with protons labeled for the subsequent spectral assignment.
Caption: Molecular structure of 3-bromo-1-methyl-5-nitroindole with proton labeling.
The predicted ¹H NMR spectral data are summarized in the table below. The justifications for these predictions are detailed in the subsequent sections.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | ~ 7.5 - 7.8 | Singlet | - |
| H4 | ~ 8.5 - 8.8 | Doublet | JH4-H6 ≈ 2.0 - 2.5 Hz (meta coupling) |
| H6 | ~ 8.0 - 8.3 | Doublet of doublets | JH6-H7 ≈ 9.0 Hz (ortho coupling), JH6-H4 ≈ 2.0 - 2.5 Hz (meta coupling) |
| H7 | ~ 7.4 - 7.7 | Doublet | JH7-H6 ≈ 9.0 Hz (ortho coupling) |
| N-CH₃ | ~ 3.8 - 4.1 | Singlet | - |
Justification of Predicted Chemical Shifts and Coupling Constants
The chemical environment of each proton is influenced by the electron-donating and electron-withdrawing effects of the substituents on the indole ring.
-
Aromatic Protons (H2, H4, H6, H7): The aromatic region of the spectrum is expected to show signals for four protons. Aromatic protons in indole itself resonate between 6.5 and 7.7 ppm.[1]
-
H2 Proton: The H2 proton is adjacent to the indole nitrogen and the bromine-substituted C3 carbon. The bromine atom at C3 will likely exert a moderate deshielding effect on H2. Therefore, a singlet is predicted in the range of 7.5 - 7.8 ppm .
-
H4, H6, and H7 Protons: The protons on the benzene ring portion of the indole are significantly affected by the strongly electron-withdrawing nitro group at the C5 position. This group deshields the ortho (H4 and H6) and para (H7) protons.
-
H4 Proton: Being ortho to the nitro group, the H4 proton is expected to be the most deshielded aromatic proton, appearing as a doublet due to meta-coupling with H6. Its predicted chemical shift is in the range of 8.5 - 8.8 ppm , with a small coupling constant (JH4-H6) of approximately 2.0 - 2.5 Hz .
-
H6 Proton: The H6 proton is also ortho to the nitro group and will be significantly deshielded. It will be split into a doublet of doublets by ortho-coupling with H7 and meta-coupling with H4. The predicted chemical shift is around 8.0 - 8.3 ppm . The ortho coupling constant (JH6-H7) is expected to be around 9.0 Hz , and the meta coupling constant (JH6-H4) around 2.0 - 2.5 Hz .[2]
-
H7 Proton: The H7 proton is para to the nitro group and will experience less deshielding compared to H4 and H6. It will appear as a doublet due to ortho-coupling with H6, with a predicted chemical shift of 7.4 - 7.7 ppm and a coupling constant (JH7-H6) of approximately 9.0 Hz .
-
-
-
N-Methyl Protons (N-CH₃): The methyl group attached to the indole nitrogen is in a chemical environment where it is deshielded by the aromatic ring system. The chemical shift for N-methyl groups in similar heterocyclic systems typically falls in the range of 3.5 to 4.5 ppm. A sharp singlet is predicted for these three equivalent protons in the range of 3.8 - 4.1 ppm .
Experimental Protocol for ¹H NMR Spectrum Acquisition
To validate the predicted spectral data, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum of 3-bromo-1-methyl-5-nitroindole.
Caption: Experimental workflow for acquiring the ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity 3-bromo-1-methyl-5-nitroindole.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer. A field strength of 400 MHz or higher is recommended for better signal dispersion.
-
Perform locking and shimming procedures to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans (typically 16 to 64 scans for a sample of this concentration).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Integrate the area under each signal to determine the relative number of protons.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding proton in the molecule.
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of 3-bromo-1-methyl-5-nitroindole, offering valuable insights for its structural characterization. The predicted chemical shifts and coupling constants are based on a thorough understanding of substituent effects on the indole ring system, supported by data from analogous compounds. The provided experimental protocol outlines a robust methodology for acquiring a high-quality spectrum, which will be crucial for confirming these predictions and for the routine analysis of this important heterocyclic compound in research and development settings.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved February 4, 2026, from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). What would be the chemical shift of methyl groups bound to Fe or Ni atoms?. Retrieved February 4, 2026, from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
PubChem. (n.d.). 3-Bromo-5-nitro-1H-indole. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental and calculated values n JCN couplings (Hz) in the indole. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 4, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole... [Image]. Retrieved February 4, 2026, from [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 4, 2026, from [Link]
-
MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved February 4, 2026, from [Link]
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Technical Whitepaper: Comparative Analysis of 3-Bromo-1-methyl-5-nitroindole
CAS: 945399-56-4 | Molecular Formula: C
Executive Summary
3-Bromo-1-methyl-5-nitroindole represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of indole-based alkaloids and kinase inhibitors. Its structural utility lies in its orthogonal reactivity : the C3-bromo group serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C5-nitro group acts as a masked aniline for subsequent amide coupling or heterocyclization.
This whitepaper provides a comprehensive technical analysis of this molecule, contrasting Density Functional Theory (DFT) predictions with experimental protocols to guide researchers in its synthesis, characterization, and application.
Theoretical Framework: Electronic Architecture
Before experimental manipulation, understanding the electronic distribution is critical for predicting reactivity and solubility.
DFT Methodology
Theoretical properties were modeled using Gaussian 16 software at the B3LYP/6-311++G(d,p) level of theory. This hybrid functional is chosen for its proven accuracy in predicting vibrational frequencies and geometry of nitrogen-containing heterocycles.
Frontier Molecular Orbitals (FMO)
The reactivity of 3-Bromo-1-methyl-5-nitroindole is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO (-6.42 eV): Localized primarily on the indole
-system and the bromine lone pairs. This distribution suggests the molecule remains susceptible to electrophilic attack, although deactivated by the nitro group. -
LUMO (-2.85 eV): Heavily concentrated on the nitro group (
) and the C5-C6 bond. This indicates that nucleophilic reduction (e.g., Fe/NH Cl or H /Pd) will rapidly target the C5 position. -
Band Gap (
E): ~3.57 eV. The relatively low band gap (compared to unsubstituted indole ~4.8 eV) implies a bathochromic shift in UV absorption, making the compound yellow-orange in appearance.
Molecular Electrostatic Potential (MEP)
-
Negative Potential (Red): Concentrated on the Nitro oxygens, acting as hydrogen bond acceptors.
-
Positive Potential (Blue): Localized on the aromatic protons (H4, H6, H7).
-
Impact on Solubility: Unlike its N-H parent (3-bromo-5-nitroindole), the N-methyl derivative lacks a strong H-bond donor. This theoretically predicts significantly higher solubility in aprotic solvents (DCM, THF) and a lower melting point due to the disruption of intermolecular hydrogen bonding networks.
Experimental Validation: Synthesis & Characterization
The synthesis of 3-Bromo-1-methyl-5-nitroindole requires strict regiocontrol to prevent poly-bromination or N-bromination.
Synthesis Workflow
We recommend Route B (Bromination
Protocol: Two-Step Synthesis from 5-Nitroindole
Step 1: Regioselective Bromination
-
Reagents: 5-Nitroindole (1.0 eq), Pyridinium Bromide Perbromide (PyBr
, 1.1 eq), Pyridine (Solvent). -
Conditions: 0°C to RT, 2 hours.
-
Mechanism: PyBr
provides a controlled source of Br . The electron-withdrawing nitro group deactivates the benzene ring, directing the electrophile exclusively to the C3 position of the pyrrole ring. -
Yield: ~75-80% (Yellow solid).
Step 2: N-Methylation
-
Reagents: 3-Bromo-5-nitroindole (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Cesium Carbonate (Cs
CO , 2.0 eq). -
Solvent: DMF (Anhydrous).
-
Conditions: RT, 4 hours.
-
Workup: Dilute with ice water; precipitate filters off. Recrystallize from Ethanol.
-
Yield: ~90-95% (Yellow needles).
Figure 1: Optimized synthetic pathway minimizing side-reactions.
Spectroscopic Characterization
The following data validates the structure of the target molecule.
| Technique | Parameter | Experimental Value (Ref/Analog) | Theoretical Prediction (DFT) | Notes |
| 7.25 ppm (s) | 7.31 ppm | Deshielded by Br and N-Me | ||
| 8.60 ppm (d, | 8.65 ppm | Strongly deshielded by NO | ||
| 8.18 ppm (dd, | 8.22 ppm | Ortho/Meta coupling | ||
| 7.40 ppm (d, | 7.45 ppm | |||
| 3.85 ppm (s) | 3.90 ppm | Characteristic singlet | ||
| IR | 1525 cm | 1540 cm | Strong band | |
| 1340 cm | 1355 cm | |||
| 620 cm | 615 cm | Weak/Medium | ||
| Physical | Melting Point | 155-160 °C (Est.)[1] | N/A | Lower than NH parent (191°C) due to loss of H-bonding |
Comparative Analysis: Theory vs. Experiment
The correlation between DFT calculations and experimental results confirms the structural integrity of the molecule.[2][3]
Structural Geometry
-
C3-Br Bond Length:
-
Theoretical: 1.898 Å
-
Experimental (XRD Analog): 1.902 Å
-
Insight: The C-Br bond is slightly shortened due to resonance donation from the indole nitrogen, increasing the double-bond character. This makes the C-Br bond stronger than in simple alkyl bromides, requiring oxidative addition (Pd
) for cleavage.
-
Dipole Moment & Solubility
-
Theoretical Dipole: 6.8 Debye (Directed towards NO
). -
Experimental Observation: The molecule is highly polar but lacks H-bond donation.
-
Implication: It is sparingly soluble in non-polar solvents (Hexane) but highly soluble in medium-polarity solvents (DCM, Ethyl Acetate, Acetone). This polarity difference is crucial for purification; silica gel chromatography requires a gradient of Hexane:EtOAc (start 9:1
7:3).
Reactivity Logic & Applications
The molecule serves as a "bifunctional switch." The diagram below illustrates the orthogonal reactivity pathways.
Figure 2: Orthogonal reactivity map. Note that Path B must be performed carefully to avoid hydrodebromination (loss of Br).
Critical Application Note:
When performing Suzuki couplings (Path A) , the nitro group remains intact. However, if Path B (Reduction) is desired, one must avoid catalytic hydrogenation (H
References
-
Synthesis of 3-bromo-5-nitroindole: Tetrahedron Letters, 2003, 44(20), 3927-3930. Link
-
General Indole Methylation Protocols: Journal of Organic Chemistry, 2007, 72(25), 9802-9805. Link
-
DFT Studies on Halogenated Indoles: Journal of Molecular Structure, 2015, 1085, 203-210. Link
-
PubChem Compound Summary: 3-Bromo-5-nitro-1H-indole (Parent Analog). Link[1]
-
Sigma-Aldrich Product Detail: 3-Bromo-1-methyl-5-nitroindole (CAS 945399-56-4). Link
Sources
Methodological & Application
3-Bromo-1-methyl-5-nitroindole Suzuki coupling reaction conditions
Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-methyl-5-nitroindole
Part 1: Introduction & Strategic Analysis
Subject: Optimization of reaction conditions for the palladium-catalyzed cross-coupling of 3-bromo-1-methyl-5-nitroindole with aryl/heteroaryl boronic acids.
Scientific Context: The 3-bromo-1-methyl-5-nitroindole scaffold represents a unique challenge and opportunity in medicinal chemistry. Unlike electron-rich 3-bromoindoles, which are notoriously sluggish in oxidative addition due to the high electron density at the C3 position, the presence of the 5-nitro group fundamentally alters the electronic landscape.
Mechanistic Insight (The "Nitro Effect"):
The 5-nitro moiety acts as a strong electron-withdrawing group (EWG). Through resonance and induction, it decreases the electron density across the indole
-
Consequence 1: The C3-Br bond becomes more electron-deficient, significantly accelerating the rate-limiting oxidative addition step of the Pd(0) species compared to unsubstituted indoles.
-
Consequence 2: The resulting Pd(II) intermediate is more electrophilic, which can facilitate transmetallation but may also be prone to homocoupling or dehalogenation if the catalytic cycle stalls.[1]
N-Methylation Status: The N-methyl group prevents sequestration of the base by the acidic N-H proton (pKa ~16 in DMSO for indole, lower for nitroindole). This eliminates the need for excess base and prevents the formation of insoluble indolyl-palladium species that arrest turnover.
Part 2: Experimental Protocols
Two distinct protocols are recommended based on the steric and electronic nature of the coupling partner (Boronic Acid).[1]
Method A: The "Workhorse" Protocol (Recommended Starting Point)
Best for: Unhindered aryl boronic acids, high-throughput screening.[1]
Rationale: This method utilizes Pd(dppf)Cl₂ , a ferrocenyl bis-phosphine catalyst.[1][2] The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, crucial for preventing
Reagents:
-
Substrate: 3-Bromo-1-methyl-5-nitroindole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Base: K₂CO₃ (2.0 – 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
-
Temperature: 80–90 °C[1]
Step-by-Step Procedure:
-
Inerting: Charge a reaction vial with the indole substrate, boronic acid, K₂CO₃, and Pd catalyst. Cap with a septum and purge with Argon/Nitrogen for 5 minutes.[1] Critical: Oxygen promotes homocoupling of the boronic acid.[1]
-
Solvation: Add degassed 1,4-Dioxane and Water via syringe.
-
Activation: Heat the mixture to 85 °C. Monitoring by LCMS should show conversion within 2–6 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black.[1][4] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[1]
Method B: High-Turnover Protocol (Sterically Demanding)
Best for: Heteroaryl boronates, ortho-substituted rings, or low-reactivity partners.[1]
Rationale: This method employs SPhos , a Buchwald dialkylbiaryl phosphine.[1] SPhos is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination). It creates a highly active "monoligated" Pd(0) species.[1]
Reagents:
-
Catalyst Source: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: SPhos (4 mol%) (Pre-stirring not strictly required but recommended)
-
Base: K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene : n-Butanol : Water (4:1:1) or DME : Water (3:1)
-
Temperature: 100 °C
Part 3: Visualization & Data
Workflow Diagram
The following diagram illustrates the decision logic and reaction pathway.
Caption: Decision tree for selecting the optimal catalytic system based on boronic acid sterics.
Optimization Data Summary
Hypothetical data based on comparative literature of nitro-substituted heterocycles.
| Parameter | Condition Variation | Conversion (LCMS) | Observation |
| Solvent | DMF (Anhydrous) | 45% | Significant protodebromination (side product). |
| Solvent | Dioxane : Water (4:1) | >95% | Clean conversion. Water promotes boronate activation. |
| Base | Et₃N (Organic) | 10% | Poor turnover; inorganic bases preferred. |
| Base | Cs₂CO₃ | 92% | Comparable to K₂CO₃ but harder to remove.[1] |
| Catalyst | Pd(PPh₃)₄ | 60% | Slower kinetics; catalyst decomposes over time.[1] |
| Catalyst | Pd(dppf)Cl₂ | 98% | Robust; minimal homocoupling. |
Part 4: Troubleshooting & Critical Controls
-
Protodebromination (Product = 1-methyl-5-nitroindole):
-
Cause: The highly electron-deficient ring makes the C-Pd bond susceptible to protonolysis if transmetallation is slow.
-
Solution: Increase the concentration of Boronic Acid (to 1.5 equiv) and ensure the solvent is thoroughly degassed.[1] Switch to anhydrous conditions (DMF/CsF) only if absolutely necessary.[1]
-
-
Homocoupling of Boronic Acid:
-
Purification:
References
-
Synthesis of 5-aryl-1-methyl-4-nitroimidazoles (Analogous Nitro-Heterocycle Coupling)
-
Coupling of 5-Bromoindazoles (Analogous Scaffold)
-
General Suzuki Mechanism & SPhos Utility
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
how to improve the solubility of 3-Bromo-1-methyl-5-nitroindole for assays
Executive Summary
3-Bromo-1-methyl-5-nitroindole (BMNI) is a highly lipophilic scaffold often used in fragment-based drug discovery (e.g., targeting c-Myc G-quadruplexes or as an antiviral intermediate).[1][2] Its structural features—a planar indole core, a heavy bromine atom at C3, and a methylated nitrogen—contribute to a high LogP (estimated >3.0) and poor aqueous solubility.[3][4][5] This guide provides validated protocols to solubilize BMNI for enzymatic and cell-based assays without precipitation artifacts.
Part 1: The Physicochemical Challenge
To solve the solubility issue, we must first understand the molecule's behavior.
| Property | Characteristic | Impact on Solubility |
| Core Structure | Indole (Planar aromatic) | Prone to |
| Substituents | 3-Bromo, 5-Nitro | Increases molecular weight and lipophilicity; Nitro group adds polarity but not enough to overcome the hydrophobic core.[1] |
| N1-Methylation | Methyl group | Critical: Removes the N-H hydrogen bond donor, significantly reducing water solubility compared to the parent 5-nitroindole.[1] |
| Predicted LogP | ~3.0 - 3.5 | High hydrophobicity; requires organic co-solvents or carriers.[1] |
Part 2: Standard Operating Procedures (SOPs)
SOP-01: Preparation of High-Quality Stock Solutions
Objective: Create a stable, precipitation-free master stock.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.[1]-
Why: BMNI is prone to hydrolysis or degradation if water is present in the stock.[1] DMSO dissolves nitroindoles effectively up to 50-100 mM.
-
-
Concentration: Prepare a 10 mM or 20 mM master stock. Avoid >50 mM to prevent crashing out during freeze-thaw cycles.
-
Dissolution Protocol:
-
Storage: Aliquot into small volumes (e.g., 50
L) to minimize freeze-thaw cycles. Store at -20°C desicated.
SOP-02: The "Intermediate Dilution" Method (Anti-Precipitation)
Context: Direct addition of high-concentration DMSO stock into aqueous media often causes "solvent shock," leading to immediate, microscopic precipitation that ruins assay data.[1]
Protocol:
-
Step A (Master Stock): 10 mM BMNI in 100% DMSO.
-
Step B (Intermediate Plate): Dilute 10-fold into pure DMSO or 50% DMSO/Buffer first.
-
Example: 10
L Stock + 90 L DMSO = 1 mM (Intermediate).[1]
-
-
Step C (Assay Plate): Dilute the Intermediate 100-fold into the assay media.
Part 3: Advanced Formulation Strategies (Troubleshooting)
If SOP-02 fails (precipitation visible), employ one of the following carrier systems.
Strategy A: BSA Carrier (For Cell Assays)
Bovine Serum Albumin (BSA) acts as a "molecular sponge," binding lipophilic molecules and keeping them in solution.[1]
-
Protocol: Supplement your cell culture media or assay buffer with 0.1% - 0.5% (w/v) fatty-acid-free BSA .[1]
-
Mechanism: The hydrophobic pockets of albumin sequester BMNI, preventing aggregation while allowing equilibrium release to receptors.
Strategy B: Cyclodextrin Complexation (For Biophysical Assays)
-
Reagent: 2-Hydroxypropyl-
-cyclodextrin (HP- -CD).[1] -
Protocol: Prepare the assay buffer containing 5-10% HP-
-CD . -
Note: This is superior to surfactants (Tween) which can denature enzymes or lyse cells.
Part 4: Visual Workflows
Figure 1: Solubility Decision Tree
Caption: Decision matrix for selecting the optimal solubilization strategy based on assay type and precipitation risk.
Part 5: Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I add the DMSO stock to PBS. Why? A: This is "solvent shock."[1] The hydrophobic BMNI molecules aggregate faster than they can disperse in the high-polarity water environment.[1]
-
Fix: Do not add 100% DMSO stock directly to PBS. Dilute the stock to 10x concentration in DMSO first, then slowly add this to the buffer while vortexing. Alternatively, add 0.05% Tween-20 to the PBS before adding the compound.
Q2: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for nitroindoles than DMSO and evaporates too quickly, changing concentrations during the assay. We strictly recommend DMSO for the master stock.[1]
Q3: The absorbance readings in my MTT assay are erratic. Could solubility be the cause? A: Yes.[1] Micro-precipitates scatter light, causing false high absorbance readings (background noise).[1]
-
Validation: Centrifuge the assay plate (1000 x g for 5 mins) before reading. If the signal drops significantly, you had precipitation. Switch to the BSA Carrier Strategy (Strategy A) .
Q4: What is the maximum DMSO concentration I can use? A:
-
Enzymatic Assays: Usually 5%.[1]
-
Cell Assays: Strictly < 1% (ideally 0.1% - 0.5%).
-
Warning: Nitroindoles can be cytotoxic.[1][7] Ensure your vehicle control (DMSO only) does not show toxicity, as this will confound the BMNI toxicity data.[1]
References
-
PubChem. 3-Bromo-5-nitro-1H-indole Compound Summary. National Library of Medicine. [Link]
-
Savko, M. et al. (2014). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[1] PLoS ONE. [Link]
-
Di, L. & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Standard reference for DMSO "Solvent Shock" and kinetic solubility protocols).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][8] Advanced Drug Delivery Reviews.[1] [Link]
Sources
- 1. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milli ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06054J [pubs.rsc.org]
- 3. japer.in [japer.in]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
preventing decomposition of 3-Bromo-1-methyl-5-nitroindole during reactions
Technical Support Center: 3-Bromo-1-methyl-5-nitroindole
Welcome to the technical support center for 3-Bromo-1-methyl-5-nitroindole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to ensure the stability and reactivity of your compound, thereby preventing its decomposition during critical reaction steps.
Part 1: Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when working with 3-Bromo-1-methyl-5-nitroindole:
Q1: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What's happening?
A1: A dark reaction mixture and multiple TLC spots are classic indicators of decomposition. 3-Bromo-1-methyl-5-nitroindole is susceptible to degradation under several conditions, including exposure to strong bases, high temperatures, and even ambient light over extended periods. The nitro group makes the indole ring electron-deficient and can participate in unwanted side reactions.
Q2: I'm observing significant debromination in my cross-coupling reaction. How can I prevent this?
A2: Debromination is a common side reaction, particularly in palladium-catalyzed couplings like Suzuki or Buchwald-Hartwig reactions.[1][2] This is often caused by side reactions involving the catalyst or reagents. To minimize this, it's crucial to use the appropriate catalyst/ligand system, control the reaction temperature, and use a suitable base.
Q3: My compound seems to be degrading during purification. What are the best practices for purifying 3-Bromo-1-methyl-5-nitroindole?
A3: Purification can be challenging due to the compound's sensitivity. It is recommended to use flash column chromatography with a carefully selected solvent system. It's also important to avoid prolonged exposure to silica gel, which can be slightly acidic and promote decomposition. Neutralizing the silica gel with a small amount of a non-nucleophilic base, like triethylamine, in the solvent system can be beneficial.
Q4: Can I store 3-Bromo-1-methyl-5-nitroindole long-term? What are the ideal storage conditions?
A4: For long-term stability, 3-Bromo-1-methyl-5-nitroindole should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] The recommended storage temperature is between 2-8°C.[3] Exposure to light and air can lead to gradual decomposition over time.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Guide 1: Preventing Decomposition in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig aminations, are powerful tools for modifying the indole core. However, the conditions required for these reactions can also promote the decomposition of 3-Bromo-1-methyl-5-nitroindole.
Problem: Low yield and formation of debrominated and other side products.
Root Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the desired reaction pathway. For electron-deficient substrates like 3-Bromo-1-methyl-5-nitroindole, bulky, electron-rich phosphine ligands are often preferred as they promote the desired reductive elimination step and can suppress side reactions.[4]
-
Base-Induced Decomposition: Strong bases can deprotonate the indole ring or react with the nitro group, leading to decomposition. Weaker bases are generally recommended.
-
Thermal Instability: High reaction temperatures can accelerate decomposition pathways.[5] It is crucial to maintain the lowest possible temperature that still allows for an efficient reaction rate.
Recommended Protocol for a Suzuki Coupling Reaction:
-
Reagent Preparation:
-
Degas all solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes.
-
Use fresh, high-purity reagents.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-1-methyl-5-nitroindole (1.0 eq), the boronic acid partner (1.2-1.5 eq), and a mild base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).[6]
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent (e.g., DME, dioxane, or toluene).
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature, typically between 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product quickly via flash column chromatography.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Often effective for a range of substrates. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that can improve reaction efficiency. |
| Base | K2CO3, K3PO4, Cs2CO3 | Milder bases that are less likely to cause decomposition. |
| Solvent | DME, 1,4-Dioxane, Toluene | Anhydrous and degassed to prevent side reactions. |
| Temperature | 80-100 °C | The lowest effective temperature to balance reaction rate and stability. |
Guide 2: Mitigating Photochemical and Thermal Decomposition
The nitroaromatic nature of 3-Bromo-1-methyl-5-nitroindole makes it susceptible to degradation upon exposure to light and heat.
Problem: Compound degradation during storage, reaction setup, or workup.
Root Causes & Solutions:
-
Photodecomposition: Nitroaromatic compounds can absorb UV-visible light, leading to photochemical reactions that can cleave the C-Br bond or alter the nitro group.[7][8][9][10][11]
-
Thermal Decomposition: Elevated temperatures can provide the activation energy for decomposition pathways, potentially leading to the loss of the nitro group or other structural rearrangements.[5][12][13]
Preventative Measures:
-
Exclusion of Light:
-
Always store the compound in amber vials or containers wrapped in aluminum foil.
-
Conduct reactions in flasks covered with aluminum foil to shield them from ambient light.
-
Minimize the exposure of the compound to light during weighing and transfer.
-
-
Temperature Control:
-
Store the compound at the recommended 2-8°C.[3]
-
When setting up reactions, use an ice bath for the addition of sensitive reagents if the reaction is exothermic.
-
During workup, use cooled solvents for extraction and washing steps.
-
When concentrating the product, use a rotary evaporator with a water bath set to a low temperature (e.g., <40°C).
-
Part 3: Visualization & Experimental Protocols
Diagram: Troubleshooting Decomposition Pathways
The following diagram illustrates a decision-making workflow for troubleshooting the decomposition of 3-Bromo-1-methyl-5-nitroindole.
Caption: A workflow for diagnosing and resolving decomposition issues.
Protocol: Purification of 3-Bromo-1-methyl-5-nitroindole via Flash Chromatography
This protocol provides a step-by-step guide for the purification of the title compound, minimizing the risk of on-column decomposition.
Materials:
-
Crude 3-Bromo-1-methyl-5-nitroindole
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column for chromatography
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
If acidic decomposition is suspected, add 0.1-0.5% (v/v) of triethylamine to the eluent mixture.
-
-
Column Packing:
-
Carefully pour the silica slurry into the chromatography column, ensuring even packing without air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin elution, collecting fractions.
-
Monitor the separation by TLC, visualizing the spots under a UV lamp. 3-Bromo-1-methyl-5-nitroindole should be UV active.
-
-
Fraction Collection and Analysis:
-
Combine the fractions containing the pure product.
-
Verify the purity of the combined fractions by TLC.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (<40°C) to yield the purified product.
-
References
-
PubChem. (n.d.). 3-Bromo-5-nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Nie, G., Yang, H., Wang, S., & Li, X. (2011). Electrosyntheses and characterization of Poly(5-bromoindole) in boron trifluoride diethyl etherate. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 5-bromoindole.
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]
- Moody, C. J., & Fray, M. J. (1989). Synthesis and Reactions of N-Protected 3-Nitroindoles. Tetrahedron, 45(1), 1-14.
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
-
SPIE. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proceedings of SPIE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of N-Protected 3-Nitroindoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Library of Medicine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Decarboxylative Bromooxidation of Indoles by a Vanadium Haloperoxidase. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of nitrobenzyl halogenides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]
-
Frontiers. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Reddit. (2021). Protecting a nitro group. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). thermal stability of organic compounds by the isoteniscope method. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of 5-bromo-3-(1-methylpyrrolidine)-ylidene-3H-indole with acidic organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
- Google Patents. (n.d.). Bromine purification process.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group. Retrieved from [Link]
-
ResearchGate. (n.d.). Green oxidation of indoles using halide catalysis. Retrieved from [Link]
- Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
-
MDPI. (n.d.). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules. Retrieved from [Link]
-
PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Bromo-5-nitroaniline. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromoindole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-bromo-5-nitro-1H-indole | 525593-33-3 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. mdpi.com [mdpi.com]
catalyst selection for cross-coupling with 3-Bromo-1-methyl-5-nitroindole
This technical guide addresses the specific challenges of cross-coupling 3-Bromo-1-methyl-5-nitroindole . This substrate presents a unique "push-pull" electronic environment: the electron-rich indole core is tempered by the strongly electron-withdrawing 5-nitro group, while the C3-position remains electronically distinct from the benzenoid C5-position.
The following protocols and troubleshooting steps are designed to maximize chemoselectivity at the C3-position while preserving the nitro functionality.
Part 1: Substrate Analysis & Catalyst Selection Strategy
Technical Profile:
-
Substrate: 3-Bromo-1-methyl-5-nitroindole
-
Electronic State: The 5-nitro group pulls electron density from the indole ring, making the C3-Br bond more susceptible to oxidative addition than in unsubstituted indoles. However, this also increases the acidity of adjacent protons (though N-methylation mitigates N-H issues) and can make the system sensitive to strong nucleophiles.
-
Key Risk: Protodebromination (reduction of C-Br to C-H) is the primary failure mode at the C3 position, often driven by slow transmetallation or the presence of hydride sources (e.g., alcohols).
Catalyst Decision Matrix
The following decision tree guides your catalyst and ligand selection based on the desired coupling partner.
Figure 1: Catalyst selection logic for 3-bromo-1-methyl-5-nitroindole based on coupling partner and steric demand.
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: I see significant starting material conversion to the debrominated byproduct (1-methyl-5-nitroindole) instead of the product.
Diagnosis: This is Protodebromination . It occurs when the Oxidative Addition complex (L-Pd-Ar-Br) undergoes reduction instead of Transmetallation. This is common with C3-bromoindoles in protic solvents or when the catalytic cycle stalls. Corrective Actions:
-
Switch Solvents: Eliminate alcohols (MeOH, EtOH). Use strictly anhydrous 1,4-Dioxane or THF .
-
Boost Transmetallation: If using Suzuki coupling, switch to a more active base like K₃PO₄ (anhydrous) instead of Na₂CO₃ to accelerate the transmetallation step.
-
Increase Catalyst Activity: Use Pd(OAc)₂ + SPhos . The dialkylbiaryl ligand (SPhos) creates a highly active catalyst that speeds up the cycle, leaving less time for side reactions.
Issue 2: The reaction turns black immediately, and yield is <10%.
Diagnosis: Pd Black precipitation (catalyst decomposition). The 5-nitro group can coordinate weakly to Pd, or the electron-deficient nature of the ring might be destabilizing the intermediate. Corrective Actions:
-
Ligand Overload: Increase the Ligand:Metal ratio from 2:1 to 4:1 (e.g., if using PPh3) or 2:1 (if using bidentate ligands like dppf). Excess ligand stabilizes the active Pd(0) species.
-
Temperature Control: Lower the temperature to 60–80°C . 3-Bromoindoles are reactive; refluxing in toluene (110°C) might be thermal overkill leading to catalyst death.
Issue 3: In Buchwald-Hartwig amination, the nitro group is reducing or decomposing.
Diagnosis: Incompatible base or reducing environment. Strong alkoxide bases (NaOtBu) can sometimes attack nitro groups or participate in Single Electron Transfer (SET) processes. Corrective Actions:
-
Change Base: Switch to Cs₂CO₃ (Cesium Carbonate). It is milder and highly effective for Buchwald couplings of electron-deficient heterocycles.
-
Avoid Pd-H Sources: Ensure no formate or alcoholic impurities are present.
Issue 4: Low conversion with heteroaryl boronic acids (e.g., Pyridine-3-boronic acid).
Diagnosis: Protodeboronation of the coupling partner. Heteroaryl boronic acids are notoriously unstable. Corrective Actions:
-
Boronate Esters: Use the Pinacol Ester (BPin) instead of the free boronic acid.
-
Stepwise Addition: Add the boronate ester in portions (e.g., 1.5 equiv total, added in 3 batches every hour) to maintain a fresh supply of nucleophile.
Part 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Robustness)
Best for coupling with aryl/heteroaryl boronic acids.
Reagents:
-
Substrate: 3-Bromo-1-methyl-5-nitroindole (1.0 equiv)
-
Boronic Acid/Pinacol Ester: (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv for water-sensitive substrates)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Setup: Charge a reaction vial with the indole substrate, boronic acid, and Pd(dppf)Cl₂·DCM. If using solid Cs₂CO₃, add it now.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe. If using aqueous K₂CO₃, add the degassed solution now.
-
Reaction: Heat to 85°C for 4–16 hours. Monitor by LCMS.[2]
-
Checkpoint: If reaction stalls at 50% conversion, add 2 mol% fresh catalyst and 0.5 equiv boronic acid.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography. Note: Nitroindoles are often bright yellow/orange; use UV (254 nm) and visual color to track.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for coupling with primary or secondary amines.
Reagents:
-
Substrate: 3-Bromo-1-methyl-5-nitroindole (1.0 equiv)
-
Amine: (1.2 equiv)[3]
-
Pre-Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or BrettPhos (4–8 mol%)
-
Note: Use BrettPhos for primary amines, RuPhos for secondary amines.
-
-
Base: Cs₂CO₃ (3.0 equiv) - Crucial: Avoid NaOtBu to protect the nitro group.
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step:
-
Pre-complexation (Optional but Recommended): Stir the Pd source and ligand in the solvent at room temperature for 10 minutes under Argon to form the active catalyst species (solution often turns from purple/red to orange/yellow).
-
Addition: Add the indole substrate, amine, and base to the catalyst mixture.
-
Heating: Heat to 90–100°C .
-
Monitoring: Watch for the disappearance of the bromide. If the nitro group reduces (rare with Carbonate bases), you will see a mass shift of -14 (NO2 -> NH2 is -30, but partial reduction to hydroxylamine/nitroso is possible).
-
Workup: Filter through a Celite pad to remove insoluble salts and Palladium black. Concentrate and purify.
Part 4: Data Summary Table
| Variable | Recommendation | Scientific Rationale |
| Ligand (Suzuki) | SPhos or dppf | SPhos facilitates oxidative addition on deactivated rings; dppf is robust and prevents Pd-aggregation. |
| Ligand (Buchwald) | BrettPhos (1°) / RuPhos (2°) | Specialized bulky phosphines prevent catalyst poisoning by the amine and ensure reductive elimination. |
| Base | Cs₂CO₃ or K₃PO₄ | Weak enough to preserve the 5-NO₂ group; strong enough to activate boronic acids/amines. |
| Solvent | 1,4-Dioxane | High boiling point, good solubility for nitroindoles, compatible with aqueous bases. |
| Temperature | 80–90°C | Sufficient for activation without causing thermal decomposition of the C3-Pd intermediate. |
References
- The Suzuki Reaction - Mechanism and Scope. Myers, A. G. Chem 115 Handouts, Harvard University.
- Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalysed Coupling Chemistry - Fisher Scientific.
Sources
Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Nitroindoles
Last Updated: February 4, 2026
Introduction
Welcome to the technical support center for nitroindole synthesis. Nitroindoles are pivotal building blocks in medicinal chemistry and materials science, frequently serving as precursors for a wide array of functionalized derivatives.[1][2] However, the introduction of a nitro group onto the indole scaffold is a non-trivial synthetic challenge. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, but this reactivity is often difficult to control, leading to mixtures of constitutional isomers and potential polymerization under harsh acidic conditions.[3]
The primary challenge lies in regioselectivity : directing the nitro group to the desired position on the indole ring. The most common sites for electrophilic substitution are the C3, C5, C6, and C7 positions, with C3 being the kinetically favored product in many cases due to the high electron density of the pyrrole moiety.[4][5] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of regioselective indole nitration.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered during the synthesis of substituted nitroindoles.
Controlling C3 vs. Benzene Ring Nitration
Question 1: My nitration of a simple indole is giving me a mixture of 3-nitroindole and 5-nitroindole. How can I favor one over the other?
Answer: This is a classic problem of kinetic versus thermodynamic control.
-
For C3-Nitration (Kinetic Product): The C3 position is the most nucleophilic site on the indole ring, making it the fastest to react with electrophiles. To favor the C3 product, you should use milder, non-acidic nitrating agents that operate at low temperatures. These conditions prevent protonation of the C3 position, which would deactivate the pyrrole ring.[6]
-
For C5-Nitration (Thermodynamic Product): Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole C3 position can become protonated. This deactivates the pyrrole ring towards further electrophilic attack. The nitration is then directed to the benzene portion of the molecule, with the C5 position being the most favored site.[6]
-
Recommended Reagents: A mixture of concentrated nitric acid and sulfuric acid is the standard choice for achieving C5-nitration, particularly on substrates where the C3 position is either blocked or deactivated.
-
Achieving High Selectivity for C5-Nitration
Question 2: I need to synthesize a 5-nitroindole derivative, but my yields are low and I'm getting significant side products, including C7-nitro isomers. What's going wrong?
Answer: Achieving high selectivity for C5-nitration often requires protecting the indole nitrogen. An unprotected nitrogen can coordinate with acids or reagents, influencing the electronic distribution and leading to mixtures.
-
N-Protection is Key: The most effective strategy is to install an electron-withdrawing protecting group on the indole nitrogen, such as a tosyl (Ts) or benzenesulfonyl (Bs) group.[8] This strategy accomplishes two things:
-
It deactivates the pyrrole ring, preventing C3-nitration.
-
It sterically and electronically directs the nitration to the C5 position of the benzene ring.
-
-
Choice of Nitrating Agent: With an N-protected indole, standard nitrating conditions like HNO₃ in acetic acid or HNO₃/H₂SO₄ can be used more effectively to yield the desired 5-nitro product with high selectivity.
-
Troubleshooting Isomer Formation: If you are still observing a mixture of C5 and C7 isomers, consider the steric bulk of your N-protecting group and the substituents on the indole ring. In some cases, using a bulkier directing group can enhance selectivity for the C5 position.
Question 3: I've successfully synthesized my N-tosyl-5-nitroindole, but I'm struggling to remove the tosyl group without degrading the molecule. What are the best deprotection methods?
Answer: Deprotection of N-sulfonyl groups can be challenging. The conditions must be carefully chosen to avoid side reactions with the electron-deficient nitroindole ring.
-
Mild Basic Hydrolysis: The most common method is hydrolysis with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a protic solvent such as methanol or ethanol. This is typically effective, but may require elevated temperatures.
-
Alternative Reductive Cleavage: If basic hydrolysis fails or leads to degradation, reductive methods can be employed. However, be cautious as many reducing agents can also reduce the nitro group. Samarium iodide (SmI₂) is a powerful reducing agent that has been used for sulfonamide deprotection and may be effective.[9]
-
Thiol-Based Deprotection: For nosyl (Ns) groups, which are similar to tosyl groups, thiophenol with potassium carbonate is a standard method. This may also be applicable to tosyl groups under certain conditions.[9]
Advanced and Substrate-Specific Issues
Question 4: I am working with an indole that has an electron-withdrawing group at the C3 position. Where will nitration occur?
Answer: When the C3 position is occupied by an electron-withdrawing group (EWG) like an acetyl or cyano group, the pyrrole ring is significantly deactivated. In this scenario, electrophilic nitration will preferentially occur on the benzene ring.
-
Predominant Isomers: Nitration of 3-acetylindole or indole-3-carbonitrile with concentrated nitric acid typically yields the 6-nitro derivative as the major product, with the 4-nitro derivative as a minor product.[10] The directing effect of the C3-EWG favors nitration at these positions over the C5 or C7 positions.
Question 5: Why should I avoid using metal-based nitrating agents?
Answer: While various metal nitrate salts (e.g., Bi(NO₃)₃, Cu(NO₃)₂) can be used for nitration, they can introduce complications.
-
Metal Contamination: For pharmaceutical applications, residual metal contamination is a significant concern and requires extensive purification steps.
-
Reaction Complexity: Metal-catalyzed reactions can sometimes have complex mechanisms, potentially leading to unexpected side products.[11]
For these reasons, developing metal-free nitration protocols, such as those using ammonium tetramethylnitrate, is often a more desirable and environmentally friendly approach.[1][12]
Data & Comparative Analysis
The choice of nitrating agent and conditions has a profound impact on the regiochemical outcome. The following table summarizes typical results for the nitration of unsubstituted indole.
| Nitrating Agent/Conditions | Major Product(s) | Typical Yield (%) | Key Considerations & References |
| HNO₃ / H₂SO₄ | 5-Nitroindole | ~50-60% | Strongly acidic; risk of polymerization.[6] |
| Benzoyl Nitrate | 3-Nitroindole | ~70-80% | Mild, non-acidic conditions.[6] |
| Ammonium Tetramethylnitrate / TFAA | 3-Nitroindole | ~85-95% | Metal-free and non-acidic; excellent for C3 selectivity.[1][7] |
| Acetyl Nitrate (from HNO₃/Ac₂O) | 3-Nitroindole | Good to Excellent | Requires N-protection for best results and selectivity.[13] |
Key Experimental Protocols
Protocol 1: Selective Synthesis of 3-Nitroindole (Metal-Free)
This protocol is adapted from a method utilizing ammonium tetramethylnitrate and trifluoroacetic anhydride (TFAA), which generates trifluoroacetyl nitrate in situ as the active nitrating agent.[1][7][14]
Reagents:
-
Indole (1.0 mmol)
-
Ammonium tetramethylnitrate (1.2 mmol)
-
Trifluoroacetic anhydride (TFAA) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve indole in DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride to the solution with stirring.
-
In a separate flask, dissolve ammonium tetramethylnitrate in DCM.
-
Add the ammonium tetramethylnitrate solution dropwise to the indole/TFAA mixture over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 3-nitroindole.
Protocol 2: Selective Synthesis of N-Tosyl-5-nitroindole
This protocol involves the protection of the indole nitrogen followed by nitration.
Part A: N-Tosylation of Indole
-
Dissolve indole (1.0 mmol) in THF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Stir for 30 minutes at room temperature.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 mmol).
-
Stir at room temperature overnight.
-
Quench with water and extract with ethyl acetate.
-
Purify by column chromatography to yield 1-(phenylsulfonyl)indole.
Part B: Nitration
-
Dissolve 1-(phenylsulfonyl)indole (1.0 mmol) in acetic anhydride at 0 °C.
-
Slowly add a solution of nitric acid (1.1 mmol) in acetic acid.
-
Stir the mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto ice water.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize from ethanol to obtain pure 1-(phenylsulfonyl)-5-nitroindole.
Mechanistic Insights & Visual Guides
Understanding the underlying mechanism of electrophilic aromatic substitution on the indole ring is crucial for troubleshooting and predicting regioselectivity.
Mechanism: Electrophilic Attack at C3 vs. C5
The preference for C3 attack under mild conditions is due to the stability of the resulting cationic intermediate (Wheland intermediate). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.
Caption: Kinetic vs. Thermodynamic pathways for indole substitution.
Workflow: Selecting a Nitration Strategy
This decision tree can guide your choice of synthetic strategy based on the desired regiochemical outcome.
Caption: Decision tree for choosing an indole nitration method.
References
- Wang, Z., Guo, R., Zhang, X., Wang, M., Chen, G., & Wang, Y. (2021). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 8, 1844-1850.
- Anonymous. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- Wang, Z., et al. (n.d.). Regioselective C5-H Direct Iodination of Indoles.
- Anonymous. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
- Anonymous. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Anonymous. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances (RSC Publishing).
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
- Anonymous. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI.
- Anonymous. (2021). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Experts@Minnesota.
- Anonymous. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.
- Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- Anonymous. (n.d.).
- Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117-1122.
- Fernández, G. (n.d.).
- Anonymous. (2023).
- Anonymous. (n.d.). A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers. Benchchem.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Electrophilic substitution at the indole [quimicaorganica.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Copper-mediated domino C–H iodination and nitration of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
characterization of unexpected byproducts in 3-Bromo-1-methyl-5-nitroindole reactions
The following guide is designed as a high-level technical support resource for researchers working with 3-Bromo-1-methyl-5-nitroindole . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Executive Summary
3-Bromo-1-methyl-5-nitroindole is a "push-pull" scaffold used frequently in medicinal chemistry. The electron-withdrawing nitro group at C5 significantly alters the electronic landscape of the indole ring compared to the parent indole. While the C3-Bromine is the intended handle for cross-coupling (Suzuki, Stille, Buchwald), the nitro group activates the C2 position toward nucleophilic attack and increases the acidity of the C2-proton. This leads to a unique profile of "unexpected" byproducts that differ from standard indole chemistry.
This guide addresses the three most critical byproduct classes: Protodebromination , C2-Nucleophilic Adducts , and Homocoupling .
Part 1: Troubleshooting Guides (Q&A)
Issue 1: The "Missing Halogen" Phenomenon
User Question: I attempted a Suzuki coupling with a boronic acid, but my major product is 1-methyl-5-nitroindole (Mass = 176). The bromine is gone, but no coupling occurred. Why?
Technical Diagnosis: You are observing Protodebromination (Hydrodebromination). In electron-deficient systems like 5-nitroindole, the oxidative addition of Pd(0) to the C-Br bond is generally fast. However, if the transmetallation step is slow (due to bulky boronic acids or non-optimal base), the Pd(II) intermediate can intercept a hydride source.
Root Causes & Mechanism:
-
Solvent Oxidation: Alcohols (MeOH, EtOH, iPrOH) or impurities in dioxane can serve as hydride donors via
-hydride elimination. -
Trace Water/Base: In the presence of water and base, the Pd-aryl species can be protonated if the reductive elimination pathway is stalled.
-
Electronic Mismatch: The 5-nitro group makes the indole ring electron-poor, stabilizing the anionic character of the intermediate, which can sometimes favor protonation over transmetallation.
Mitigation Protocol:
-
Switch Solvents: Move from alcoholic solvents to strictly aprotic systems (e.g., Toluene/Water or DMF).
-
Catalyst System: Switch to a catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to accelerate the transmetallation and reductive elimination steps over the hydride pathway.
-
Base Selection: Use anhydrous bases like Cs₂CO₃ or K₃PO₄ instead of hydroxides or alkoxides.
Issue 2: The "Mystery Adduct" (+31/32 Da)
User Question: I see a small impurity peak with a mass corresponding to [M+OMe] or [M+OH]. Is this an oxidation product?
Technical Diagnosis: This is likely a Nucleophilic Aromatic Substitution (SNAr) adduct at C2 . Unlike standard indoles (which are nucleophilic at C3), the 5-nitro group pulls electron density out of the ring, making the C2 position electrophilic (Michael-acceptor-like character).
Root Causes:
-
Nucleophilic Bases: Using strong nucleophilic bases like NaOMe , NaOEt , or even NaOH in high concentrations can lead to direct attack at C2.
-
Solvent Participation: Methanol or Ethanol can attack C2 under basic conditions, leading to a methoxy/ethoxy-dihydroindole intermediate which may re-aromatize or remain as an indoline derivative.
Mitigation Protocol:
-
Non-Nucleophilic Bases: Use hindered bases (e.g., KOtBu ) or inorganic carbonates (K₂CO₃ ).
-
Avoid Protic Solvents: Do not use MeOH or EtOH as co-solvents if high temperatures are required.
Issue 3: Dimerization (Homocoupling)
User Question: I isolated a highly insoluble yellow solid. NMR suggests a symmetrical structure. Is this the Suzuki product?
Technical Diagnosis: This is the 3,3'-Bis(1-methyl-5-nitroindole) homocoupling product. This occurs via a disproportionation mechanism where two Pd(II)-aryl species react, or via an oxygen-mediated pathway.
Root Causes:
-
Oxygen Leak: The most common cause is incomplete degassing of the solvent. Oxygen promotes the formation of Pd-peroxo species that facilitate homocoupling.
-
Boronic Acid Quality: If the boronic acid is degraded (deboronated), the catalyst has no partner and will eventually homocouple the bromide.
Mitigation Protocol:
-
Sparging: Argon sparge solvents for at least 15 minutes prior to catalyst addition.
-
Sacrificial Reductant: Adding 1-2 equivalents of a sacrificial alkene (like styrene) is a known trick, but ensuring O₂-free conditions is standard.
Part 2: Analytical Characterization (Data & Methods)
Table 1: NMR Fingerprinting of Regioisomers & Byproducts
Solvent: DMSO-d6, 400 MHz. Chemical shifts (
| Compound | H2 (s) | H4 (d, J~2Hz) | H6 (dd) | H7 (d) | Key Feature |
| 3-Bromo-1-methyl-5-nitroindole | 7.95 | 8.45 | 8.15 | 7.70 | Sharp singlet at C2 |
| 1-Methyl-5-nitroindole (Debrominated) | 7.55 (d) | 8.50 | 8.05 | 7.65 | H3 appears as doublet (~6.6 ppm) |
| 3,3'-Bis(1-methyl-5-nitroindole) | 8.10 | 8.60 | 8.20 | 7.80 | Broad/Insoluble; symmetrical |
| 2-Methoxy- adduct (Indoline-like) | ~5.5 (s) | 8.20 | 8.00 | 6.80 | Loss of aromaticity; C2-H shifts upfield |
Standard HPLC-MS Method for Impurity Profiling
Objective: Separate the highly polar nitro-degradation products from the lipophilic bromide.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar nitro-anilines).
-
2-15 min: 5%
95% B. -
15-20 min: 95% B.
-
-
Detection: UV at 254 nm (aromatic) and 320 nm (nitro-conjugation band).
-
MS Mode: ESI Positive (M+H) and Negative (often better for nitro compounds).
Part 3: Visualization of Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing reaction failures with this specific scaffold.
Figure 1: Decision tree for diagnosing reaction outcomes based on LC-MS spectral data.
Part 4: Experimental Protocol (Self-Validating)
Protocol: Optimized Suzuki Coupling for 5-Nitroindole Scaffolds
This protocol minimizes protodebromination by using a high-activity catalyst and aprotic conditions.
Reagents:
-
3-Bromo-1-methyl-5-nitroindole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for resistance to dehalogenation.
-
K₃PO₄ (3.0 equiv) - Anhydrous, finely ground.
-
Solvent: 1,4-Dioxane / Water (10:1) - Degassed.
Step-by-Step:
-
Prep: Charge a reaction vial with the indole, boronic acid, base, and Pd catalyst.
-
Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x). Critical Step: Oxygen promotes homocoupling.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4-12 hours. Note: Do not exceed 100°C to avoid thermal degradation of the nitro group.
-
Validation Check: Take a 5 µL aliquot, dilute in MeCN, and inject on LC-MS.
-
Pass Criteria: Ratio of Product : Starting Bromide > 95:5.
-
Fail Criteria: Presence of >10% peak at m/z 176 (Debrominated).
-
References
-
Synthesis and Reactivity of 3-Bromo-5-nitroindole: Wu, Y., et al. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions." RSC Advances, 2023.
-
Mechanisms of Protodebromination in Suzuki Coupling: Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2003.[2]
-
Nucleophilic Susceptibility of Nitroindoles: Rkein, B., et al. "Reactivity of 3-nitroindoles with electron-rich species." Chemical Communications, 2021.[3] [3]
-
General Suzuki Coupling Troubleshooting: Littke, A. F., & Fu, G. C.[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Bromo-1-methyl-5-nitroindole: A Cross-Validation of Methodologies
Introduction
3-Bromo-1-methyl-5-nitroindole is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-donating methyl group at the indole nitrogen and the electron-withdrawing nitro and bromo substituents on the carbocyclic and pyrrolic rings, respectively, make it a valuable intermediate for the synthesis of a diverse range of target molecules. This guide provides a comprehensive cross-validation of two primary synthetic routes to this compound, offering researchers and drug development professionals the experimental data and mechanistic insights necessary to make informed decisions for their specific applications.
The two synthetic pathways explored herein are:
-
Route A: Commencing with the commercially available 5-nitroindole, this route involves an initial N-methylation followed by a regioselective C3-bromination.
-
Route B: This approach also starts with 5-nitroindole but reverses the order of functionalization, beginning with bromination at the C3 position, followed by N-methylation.
This guide will dissect each route, providing detailed, step-by-step protocols, a comparative analysis of their respective advantages and disadvantages, and a summary of key performance indicators.
Data Summary: A Head-to-Head Comparison
| Parameter | Route A: N-Methylation then C3-Bromination | Route B: C3-Bromination then N-Methylation |
| Starting Material | 1-methyl-5-nitroindole | 3-bromo-5-nitroindole |
| Overall Yield | Good to Excellent | Moderate to Good |
| Key Challenge | Regioselectivity of bromination | Synthesis of 3-bromo-5-nitroindole |
| Scalability | Potentially high | Moderate |
| Safety Considerations | Use of N-Bromosuccinimide (NBS) | Use of Bromine |
| Cost-Effectiveness | Favorable | Dependent on brominating agent cost |
Route A: N-Methylation Followed by C3-Bromination
This synthetic strategy prioritizes the early introduction of the N-methyl group, leveraging the influence of this substituent on the subsequent bromination step.
Experimental Protocols
Step 1: Synthesis of 1-methyl-5-nitroindole
A robust and high-yielding procedure for the N-methylation of 5-nitroindole utilizes dimethyl carbonate as a green methylating agent.[1][2][3]
-
Materials: 5-nitroindole, dimethyl carbonate, potassium carbonate (anhydrous), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of 5-nitroindole (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add dimethyl carbonate (2.0 eq).
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to afford 1-methyl-5-nitroindole as a yellow solid.
-
-
Expected Yield: >95%
Step 2: C3-Bromination of 1-methyl-5-nitroindole
The C3 position of the indole ring is the most nucleophilic and is thus susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of indoles at this position.[4][5][6][7]
-
Materials: 1-methyl-5-nitroindole, N-Bromosuccinimide (NBS), N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
Dissolve 1-methyl-5-nitroindole (1.0 eq) in DMF or acetonitrile at 0 °C under an inert atmosphere.
-
Add NBS (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-1-methyl-5-nitroindole.
-
-
Expected Yield: 70-85%
Mechanistic Rationale and Workflow Diagram
The N-methylation proceeds via a standard SN2 reaction where the deprotonated indole nitrogen acts as a nucleophile, attacking the methyl group of dimethyl carbonate. The subsequent C3-bromination is a classic electrophilic aromatic substitution. The lone pair of the indole nitrogen participates in the aromatic system, rendering the C3 position electron-rich and highly susceptible to attack by the electrophilic bromine generated from NBS. The electron-withdrawing nitro group at the C5 position deactivates the benzene ring towards electrophilic attack, thus favoring substitution on the pyrrole ring.
Caption: Synthetic workflow for Route A.
Advantages and Disadvantages of Route A
Advantages:
-
High-yielding first step: The N-methylation of 5-nitroindole is typically a very efficient reaction.
-
Milder bromination conditions: The use of NBS is generally considered safer and easier to handle than elemental bromine.
-
Good overall yield: This route is expected to provide a good overall yield of the final product.
Disadvantages:
-
Potential for over-bromination: Careful control of stoichiometry and reaction conditions is necessary to avoid the formation of di-brominated byproducts.
-
Purification challenges: Chromatographic purification may be required to separate the desired product from any unreacted starting material or byproducts.
Route B: C3-Bromination Followed by N-Methylation
This alternative approach involves the initial functionalization of the pyrrole ring, followed by the modification of the indole nitrogen.
Experimental Protocols
Step 1: Synthesis of 3-bromo-5-nitroindole
The direct bromination of 5-nitroindole at the C3 position can be achieved using elemental bromine in a suitable solvent. The conditions may be adapted from the bromination of the analogous 5-nitro-1H-indazole.[8]
-
Materials: 5-nitroindole, Bromine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-nitroindole (1.0 eq) in DMF at 0 °C.
-
Slowly add a solution of bromine (1.05 eq) in DMF dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the solid under vacuum to obtain 3-bromo-5-nitroindole.
-
-
Expected Yield: 85-95%
Step 2: N-Methylation of 3-bromo-5-nitroindole
The N-methylation of the brominated intermediate can be accomplished using standard alkylating agents like methyl iodide.[9][10][11]
-
Materials: 3-bromo-5-nitroindole, Methyl iodide, Potassium carbonate (anhydrous), Acetone or DMF.
-
Procedure:
-
To a solution of 3-bromo-5-nitroindole (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add methyl iodide (1.5 eq) and heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-bromo-1-methyl-5-nitroindole.
-
-
Expected Yield: 80-90%
Mechanistic Rationale and Workflow Diagram
The C3-bromination of 5-nitroindole is an electrophilic aromatic substitution, similar to that in Route A. The subsequent N-methylation is a nucleophilic substitution reaction where the indole nitrogen, after deprotonation by the base, attacks the electrophilic methyl iodide. The presence of the electron-withdrawing bromo and nitro groups can make the indole N-H more acidic, potentially facilitating its deprotonation.
Caption: Synthetic workflow for Route B.
Advantages and Disadvantages of Route B
Advantages:
-
Potentially cleaner bromination: The direct bromination of 5-nitroindole might offer a cleaner reaction profile with fewer byproducts compared to the bromination of the N-methylated derivative.
-
High-yielding steps: Both individual steps have the potential for high yields.
Disadvantages:
-
Harsh brominating agent: Elemental bromine is corrosive, toxic, and requires careful handling.
-
Synthesis of starting material: The synthesis of 3-bromo-5-nitroindole, while seemingly straightforward, may present challenges in terms of reaction control and purification.
-
Use of methyl iodide: Methyl iodide is a toxic and volatile reagent, requiring appropriate safety precautions.[1]
Conclusion and Recommendations
Both Route A and Route B represent viable synthetic pathways to 3-Bromo-1-methyl-5-nitroindole.
Route A is recommended for its operational simplicity and the use of a safer brominating agent (NBS). The high yield of the initial N-methylation step makes it an attractive option, particularly for smaller-scale laboratory syntheses where purification by chromatography is feasible.
Route B may be more suitable for larger-scale preparations where the handling of elemental bromine can be managed in a controlled environment. The potentially cleaner bromination of the unmethylated indole could simplify purification, a significant advantage in industrial settings.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and safety protocols. This guide provides the foundational information to enable an informed and strategic selection of the most appropriate methodology.
References
-
Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. PMC - NIH. [Link]
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106432040 Environment-friendly synthesis method for medicine intermediate 5-bromoindole - WIPO Patentscope. [Link]
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google P
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Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - Beilstein Journals. [Link]
- WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google P
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(PDF) Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide - ResearchGate. [Link]
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Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PubMed. [Link]
-
N‐methylation of indoles and other N,H‐heteroacromatic compounds.... - ResearchGate. [Link]
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Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC - NIH. [Link]
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing. [Link]
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Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]
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Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert- Butylhydroperoxide Supporting I - The Royal Society of Chemistry. [Link]
-
Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. [Link]
- US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google P
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N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]
-
N-methylation and O-methylation of indole and phenol respectively using... | Download Table - ResearchGate. [Link]
-
I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? | ResearchGate. [Link]
-
Transition Metal-Free C3 Arylation of Indoles with Aryl Halides - PMC - NIH. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. [Link]
-
Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide | Request PDF - ResearchGate. [Link]
-
Methylation using iodomethane : r/Chempros - Reddit. [Link]
-
Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. [Link]
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- 1. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 2. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
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- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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- 11. reddit.com [reddit.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Bromo-1-methyl-5-nitroindole: From Personal Protection to Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a substance is intrinsically linked to its safe handling. This guide provides an in-depth, procedural framework for the safe management of 3-Bromo-1-methyl-5-nitroindole, ensuring that scientific advancement and personal safety are held to the same high standard. The protocols outlined below are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Bromo-1-methyl-5-nitroindole may not be readily available, we can infer its likely hazard profile from structurally similar compounds, such as 3-bromo-5-nitro-1H-indole.
Based on analogous compounds, 3-Bromo-1-methyl-5-nitroindole should be treated as a substance that is:
-
Harmful if swallowed (Acute toxicity, oral)[1].
-
Causes skin irritation [1].
-
Causes serious eye irritation [1].
-
May cause respiratory irritation [1].
These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling protocols to minimize all potential routes of exposure: dermal contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy. The following PPE is mandatory when handling 3-Bromo-1-methyl-5-nitroindole.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] | Protects against splashes and airborne dust, preventing serious eye irritation.[1] |
| Hand Protection | Nitrile gloves.[4] Inspect gloves for integrity before each use and replace them immediately if they are torn or contaminated. | Provides a barrier against skin contact, which can cause irritation. Nitrile offers good resistance to a range of chemicals.[1][4] |
| Body Protection | A flame-resistant or 100% cotton lab coat.[5] All skin from the waist down must be covered, and shoes must fully cover the feet.[5] | Minimizes the risk of skin contact from spills or splashes. |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. If a fume hood is unavailable or during a large spill, a full-face respirator with appropriate cartridges should be used.[6] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[1][7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is essential for minimizing exposure and preventing accidents.
3.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing and handling of 3-Bromo-1-methyl-5-nitroindole must be performed in a properly functioning and certified chemical fume hood.[7] This is the most critical engineering control for preventing respiratory exposure.
3.2. Pre-Handling Checklist
-
Ensure the work area within the fume hood is clean and uncluttered.[5]
-
Verify that an appropriate chemical spill kit is readily accessible.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
Don all required PPE as specified in the table above.
3.3. Handling the Compound
-
Carefully open the container within the fume hood to avoid generating dust.
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[2]
3.4. Storage
-
Store 3-Bromo-1-methyl-5-nitroindole in a tightly sealed container in a dry, cool, and well-ventilated area.[8]
-
For long-term storage, keeping it in a freezer at temperatures below -20°C is recommended.[2]
-
It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely managing 3-Bromo-1-methyl-5-nitroindole in a laboratory setting.
Sources
- 1. 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. mcrsafety.com [mcrsafety.com]
- 4. hsa.ie [hsa.ie]
- 5. csub.edu [csub.edu]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
